molecular formula C6H7N3O2 B7810421 5-Hydrazinylpyridine-2-carboxylic acid CAS No. 78273-26-4

5-Hydrazinylpyridine-2-carboxylic acid

Cat. No.: B7810421
CAS No.: 78273-26-4
M. Wt: 153.14 g/mol
InChI Key: PWPODTNJDOITDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydrazinylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the pyridine ring at the 5-position and a carboxylic acid group (-COOH) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinylpyridine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

    Hydrazination: The carboxylic acid is first converted to its corresponding ester, followed by reaction with hydrazine hydrate to introduce the hydrazine group at the 5-position.

    Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid form.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using bulk reactors for the hydrazination and hydrolysis steps.

    Purification: Employing techniques such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

5-Hydrazinylpyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks.

    Biological Studies: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Hydrazinylpyridine-2-carboxylic acid involves its interaction with biological molecules:

    Molecular Targets: It targets enzymes and proteins, often acting as an inhibitor or modulator.

    Pathways Involved: It can interfere with metabolic pathways by binding to active sites or allosteric sites on enzymes, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    5-Aminopyridine-2-carboxylic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.

Uniqueness

5-Hydrazinylpyridine-2-carboxylic acid is unique due to the presence of both the hydrazine and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-hydrazinylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-4-1-2-5(6(10)11)8-3-4/h1-3,9H,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPODTNJDOITDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602115
Record name 5-Hydrazinylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78273-26-4
Record name 5-Hydrazinyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78273-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydrazinylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.